molecular formula C18H14F4N2O2 B12333551 (2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide

(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide

Cat. No.: B12333551
M. Wt: 366.3 g/mol
InChI Key: FLIAYZSPAKHWPL-AMIAWGKZSA-N
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Description

(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide is a synthetic organic compound characterized by the presence of fluorine atoms and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to a condensation reaction with a butanamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide
  • (2Z)-2-({[4-bromo-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide
  • (2Z)-2-({[4-methyl-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide

Uniqueness

The uniqueness of (2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide lies in the presence of the fluorine atoms, which impart distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets .

Properties

Molecular Formula

C18H14F4N2O2

Molecular Weight

366.3 g/mol

IUPAC Name

(E)-2-[[4-fluoro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-N-phenylbut-2-enamide

InChI

InChI=1S/C18H14F4N2O2/c1-11(25)14(17(26)24-12-5-3-2-4-6-12)10-23-13-7-8-16(19)15(9-13)18(20,21)22/h2-10,25H,1H3,(H,24,26)/b14-11+,23-10?

InChI Key

FLIAYZSPAKHWPL-AMIAWGKZSA-N

Isomeric SMILES

C/C(=C(/C=NC1=CC(=C(C=C1)F)C(F)(F)F)\C(=O)NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C=NC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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